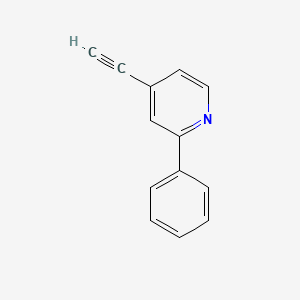
4-Ethynyl-2-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-2-phenylpyridine is an organic compound with the molecular formula C₁₃H₉N It is a derivative of pyridine, characterized by the presence of an ethynyl group at the fourth position and a phenyl group at the second position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-phenylpyridine typically involves the coupling of 2-bromopyridine with phenylacetylene. This reaction is often catalyzed by palladium complexes under Sonogashira coupling conditions. The reaction is carried out in the presence of a base such as triethylamine or potassium carbonate, and a co-catalyst like copper(I) iodide. The reaction mixture is usually heated to reflux in a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 4-Ethynyl-2-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form 4-ethyl-2-phenylpyridine.
Substitution: The phenyl and ethynyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of 4-oxo-2-phenylpyridine.
Reduction: Formation of 4-ethyl-2-phenylpyridine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Ethynyl-2-phenylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
特性
分子式 |
C13H9N |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
4-ethynyl-2-phenylpyridine |
InChI |
InChI=1S/C13H9N/c1-2-11-8-9-14-13(10-11)12-6-4-3-5-7-12/h1,3-10H |
InChIキー |
BZTXDLVZVGGZGQ-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=NC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


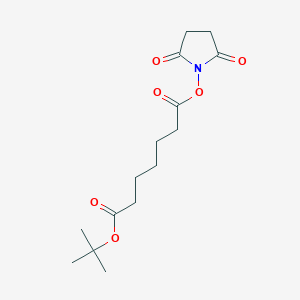
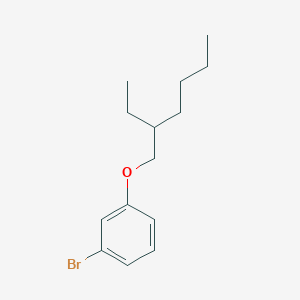
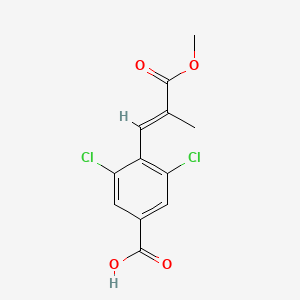
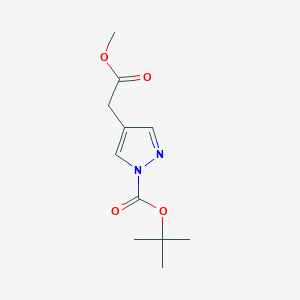

![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13660890.png)




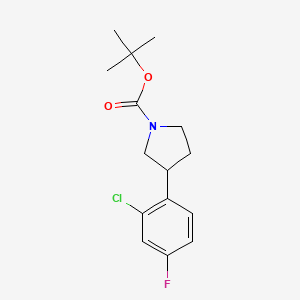

![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)

